1-Methyl-1-propylpyrrolidinium chloride
Overview
Description
1-Methyl-1-propylpyrrolidinium chloride is a quaternary ammonium salt with the molecular formula C8H18ClN. It is known for its stability and solubility in various solvents, including water, ethanol, and acetone. This compound is often used in organic synthesis and as a catalyst or reaction medium due to its ionic liquid properties .
Biochemical Analysis
Biochemical Properties
1-Methyl-1-propylpyrrolidinium chloride plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to form weak hydrogen bonds with biomolecules, which can influence their structural conformation and activity . The compound’s ionic nature allows it to act as a solvent or co-solvent in biochemical assays, facilitating the dissolution and stabilization of biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of ion channels and transporters, affecting ion homeostasis within cells . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . The compound’s ability to form hydrogen bonds and ionic interactions with biomolecules is crucial for its function. These interactions can result in conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, including disruptions in ion homeostasis and cellular toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for cellular metabolism. For instance, the compound can influence the activity of enzymes involved in the breakdown and synthesis of biomolecules, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s ionic nature allows it to accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, influencing cellular processes such as signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium chloride can be synthesized through the quaternization of 1-methylpyrrolidine with propyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-propylpyrrolidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-methyl-1-propylpyrrolidinium hydroxide .
Scientific Research Applications
1-Methyl-1-propylpyrrolidinium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1-propylpyrrolidinium chloride involves its interaction with various molecular targets. The compound’s ionic nature allows it to stabilize charged intermediates in chemical reactions, enhancing reaction rates and selectivity. In biological systems, it can interact with proteins and enzymes, potentially altering their structure and function .
Comparison with Similar Compounds
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Ethyl-3-methylimidazolium chloride
- 1-Methyl-1-propargylpyrrolidinium chloride
Comparison: 1-Methyl-1-propylpyrrolidinium chloride is unique due to its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a solvent and catalyst in various reactions. Compared to similar compounds, it offers a distinct combination of stability, solubility, and reactivity .
Properties
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.ClH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZHULDQZVHHG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049314 | |
Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528818-82-8 | |
Record name | Pyrrolidinium, 1-methyl-1-propyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528818-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Methyl-1-propylpyrrolidinium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P299DFL792 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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